![molecular formula C9H19N B1453616 1-Cyclopentyl-butylamine CAS No. 1179866-56-8](/img/structure/B1453616.png)
1-Cyclopentyl-butylamine
Overview
Description
1-Cyclopentyl-butylamine is a chemical compound with the molecular formula C9H19N. It is an organic compound that falls under the category of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of amines like 1-Cyclopentyl-butylamine can be achieved through several methods. One common method is the reaction of ammonia with alcohols over alumina . Another method involves the reduction of nitriles or amides and nitro compounds . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) is also a possible method .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-butylamine can be represented by its molecular formula C9H19N. The structure consists of a cyclopentyl group (a cyclic compound with 5 carbon atoms) and a butylamine group (a linear chain of 4 carbon atoms with an amine group at one end) .
Chemical Reactions Analysis
Amines like 1-Cyclopentyl-butylamine can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions . They can also undergo reactions involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines .
Scientific Research Applications
Fluorescent Molecule Development
1-Cyclopentyl-butylamine derivatives have been utilized in the synthesis of fluorescent molecules like 1,8-Naphthalimides (NIs) . These molecules are highly stable and exhibit diverse fluorescence properties, making them suitable for biological, chemical, and medical applications . The derivatives of NIs synthesized using 1-Cyclopentyl-butylamine show long emission wavelengths around 600 nm and high solubility in polar solvents, which are advantageous for labeling reagents in biological systems .
Anticancer Research
In the field of anticancer research, functionalized NIs derivatives, which can be synthesized using 1-Cyclopentyl-butylamine, have shown promise due to their ability to bind to DNA and exhibit anticancer activities. Their high stability under physiological conditions makes them valuable for further exploration in cancer treatment .
Solar Energy Collection
The photophysical properties of NIs derivatives, potentially synthesized with 1-Cyclopentyl-butylamine, have been explored for solar energy collection. Their large Stock-shift, high photostability, and strong fluorescent emission make them suitable candidates for solar energy collectors .
Fluorescent Dyes and Reagents
NIs and their derivatives, which can include 1-Cyclopentyl-butylamine, are used as fluorescent dyes and reagents for cellular imaging. Their unique emission properties allow for the development of dyes that can be used in various imaging techniques .
Fluorescent Chemosensors
The derivatives of 1-Cyclopentyl-butylamine have been widely used to design fluorescent chemosensors. These chemosensors possess high selectivity and sensitivity to detect target molecules, providing a non-invasive approach with rapid response and low detection limits .
Molecular Recognition Studies
Cycloalkyl groups, such as those derived from 1-Cyclopentyl-butylamine, have been incorporated into molecules for systematic binding studies. These studies have shown the influence of cycloalkyl groups on the complexation process and the efficiency of receptors in molecular recognition .
properties
IUPAC Name |
1-cyclopentylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFGMKPLENXJCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-butylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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